1-Azido-2-methyl-2-nitropropane
Overview
Description
1-Azido-2-methyl-2-nitropropane is an organic compound that belongs to the class of azido compounds These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-methyl-2-nitropropane can be synthesized through a multi-step process. One common method involves the nitration of 2-methylpropane to form 2-methyl-2-nitropropane, followed by the introduction of the azido group. The nitration step typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The azidation step can be achieved using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-methyl-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of 1-amino-2-methyl-2-nitropropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Azido-2-methyl-2-nitropropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry reactions.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of energetic materials and plasticizers for propellants.
Mechanism of Action
The mechanism of action of 1-Azido-2-methyl-2-nitropropane involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Azido-2-nitropropane: Lacks the methyl group, resulting in different reactivity and applications.
2-Azido-2-methylpropane: Lacks the nitro group, affecting its chemical behavior and uses.
1,3-Diazido-2-methyl-2-nitropropane: Contains an additional azido group, enhancing its energetic properties.
Uniqueness: 1-Azido-2-methyl-2-nitropropane is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility. This combination makes it valuable in various synthetic and industrial applications, particularly in the field of energetic materials.
Properties
IUPAC Name |
1-azido-2-methyl-2-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c1-4(2,8(9)10)3-6-7-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEVKDDEHLNHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729602 | |
Record name | 1-Azido-2-methyl-2-nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183577-96-0 | |
Record name | 1-Azido-2-methyl-2-nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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